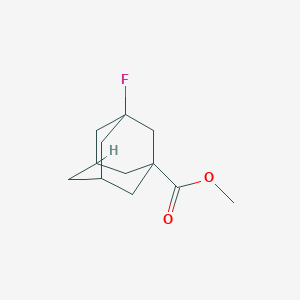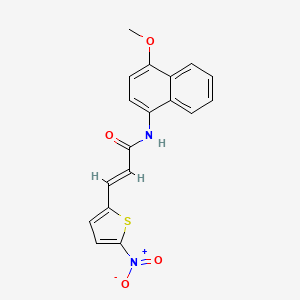
(E)-N-(4-methoxynaphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-methoxynaphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including its ability to inhibit specific enzymes and its potential as a fluorescent probe.
Mecanismo De Acción
The mechanism of action of (E)-N-(4-methoxynaphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide involves its ability to interact with specific enzymes and inhibit their activity. This compound binds to the active site of enzymes and prevents them from carrying out their normal functions. This mechanism of action makes (E)-N-(4-methoxynaphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide a promising candidate for the development of new anti-cancer agents and other drugs that target specific enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-N-(4-methoxynaphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of specific enzymes involved in cancer cell growth, while in vivo studies have shown that it can reduce tumor growth in animal models. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (E)-N-(4-methoxynaphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide in lab experiments is its ability to selectively inhibit specific enzymes. This makes it a valuable tool for studying the structure and function of enzymes in vitro. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (E)-N-(4-methoxynaphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide. One area of research is the development of new anti-cancer agents based on this compound. Another area of research is the development of new materials with unique properties based on the structure of this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of (E)-N-(4-methoxynaphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide involves a multi-step process that includes the use of various reagents and solvents. One of the most common methods for synthesizing this compound is through the Knoevenagel condensation reaction. This reaction involves the reaction of 4-methoxy-1-naphthaldehyde and 5-nitro-2-thiophenecarboxaldehyde with ethyl cyanoacetate in the presence of a base catalyst. The resulting product is then converted to (E)-N-(4-methoxynaphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide through a series of purification steps.
Aplicaciones Científicas De Investigación
(E)-N-(4-methoxynaphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide has been extensively studied for its potential applications in various fields of science. One of the primary applications of this compound is in the field of biochemistry, where it is used as a fluorescent probe to study the structure and function of enzymes. This compound has also been studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell growth. In addition, this compound has been studied for its potential applications in the field of materials science, where it can be used to create new materials with unique properties.
Propiedades
IUPAC Name |
(E)-N-(4-methoxynaphthalen-1-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c1-24-16-9-8-15(13-4-2-3-5-14(13)16)19-17(21)10-6-12-7-11-18(25-12)20(22)23/h2-11H,1H3,(H,19,21)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIQXPBHFVKRBE-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-methoxynaphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

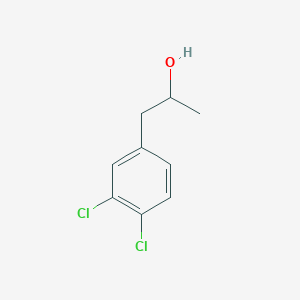
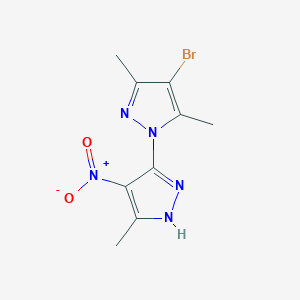
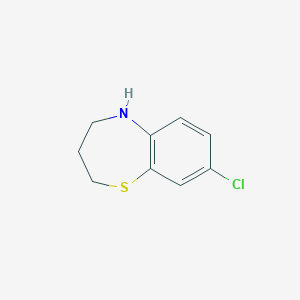
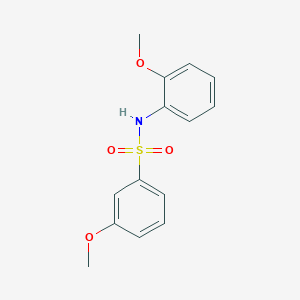
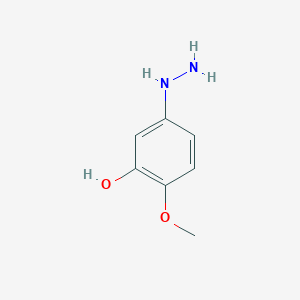

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2783102.png)
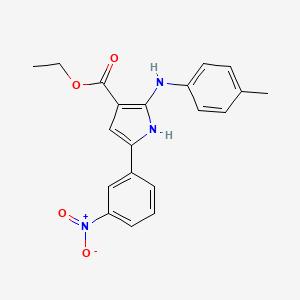
![1-Cyclohexyl-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2783105.png)
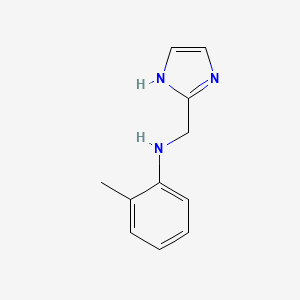
![6-(4-fluorobenzyl)-2-methyl-4-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2783108.png)
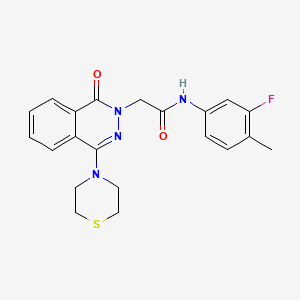
![3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2783110.png)
